molecular formula C12H16ClNO B1583876 ter14687 CAS No. 16931-84-3

ter14687

Cat. No.: B1583876
CAS No.: 16931-84-3
M. Wt: 225.71 g/mol
InChI Key: MDMDVFGTTVMMRV-UHFFFAOYSA-N
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Description

ter14687 is a chemical compound with a complex structure that includes a dimethylamino group and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ter14687 typically involves the reaction of 2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or other separation techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

ter14687 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

ter14687 has several scientific research applications:

Mechanism of Action

The mechanism of action of ter14687 involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. This compound may also participate in signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethyl chloride hydrochloride
  • Dimethylamine hydrochloride
  • N-Methylmethanamine

Uniqueness

Compared to similar compounds, ter14687 has a unique indenone core, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler amines .

Biological Activity

TER14687 is a selective inhibitor of Protein Kinase C theta (PKCθ), a critical enzyme involved in T cell signaling and activation. This compound has garnered attention for its potential implications in immunology and cancer research. The following sections will detail the biological activity of this compound, supported by various studies, case analyses, and data tables.

PKCθ plays a pivotal role in T cell activation, differentiation, and cytokine production. Upon T cell receptor (TCR) stimulation, PKCθ translocates to the membrane where it becomes phosphorylated and activated. This compound inhibits the binding of PKCθ to Fyn, a tyrosine kinase that enhances PKCθ activity, thereby disrupting the downstream signaling pathways essential for T cell function .

Key Findings on this compound's Activity

  • Inhibition of Cytokine Production : In studies involving Jurkat T cells, this compound was shown to decrease cytokine production in a dose-dependent manner, indicating its effectiveness as a PKCθ inhibitor .
  • Impact on T Cell Activation : The compound abrogated PKCθ redistribution in CD3-stimulated T cells, highlighting its role in modulating T cell activation .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceDescriptionFindings
Investigated PKCθ's role in T cell signalingThis compound inhibited PKCθ activity and reduced cytokine production.
Explored the antagonism of HIV latencyAddition of this compound did not inhibit prostratin's effects on latency, suggesting complex interactions.
Examined direct interactions between PKCθ and FynDemonstrated that this compound effectively disrupts this interaction, impacting T cell signaling.

Case Study Insights

In one case study involving Jurkat cells, researchers observed that the application of this compound led to significant alterations in T cell signaling dynamics. The inhibition of PKCθ resulted in reduced activation markers and impaired cytokine secretion, which are crucial for effective immune responses. This study underscores the potential therapeutic applications of this compound in conditions characterized by aberrant T cell activation, such as autoimmune diseases or cancer .

Implications for Cancer Research

The modulation of T cell activity by this compound presents potential therapeutic avenues in oncology. By inhibiting PKCθ, researchers aim to fine-tune immune responses against tumors. For instance, enhanced understanding of how this compound affects tumor-infiltrating lymphocytes could lead to novel immunotherapeutic strategies .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TER14687 in T-cell signaling?

this compound inhibits the interaction between atypical protein kinase C (uPKC-V1) and tyrosine kinase p59fyn, thereby blocking uPKC translocation and subsequent T-cell activation. This mechanism was identified using yeast two-hybrid systems and validated in Jurkat cell IL-2 production assays .

Q. Which experimental assays are commonly used to study this compound's effects on immune cells?

Key assays include:

  • IL-2 production assays in Jurkat cells to assess functional inhibition.
  • Flow cytometry for surface antigen analysis (CD69, CD25, CD40L).
  • ELISA for cytokine quantification (e.g., IL-4, γ-IFN).
  • Proliferation assays via tritiated thymidine uptake .

Q. How does this compound's specificity for PKCθ compare to other PKC isoforms?

Specificity is demonstrated by its lack of effect on Tal1/E2A two-hybrid constructs and yeast viability at working concentrations (≤60 µM). Confirm isoform selectivity using in vitro kinase profiling panels .

Advanced Research Questions

Q. How can researchers address variability in this compound's activity due to pH-dependent structural instability?

  • Methodological approach : Stabilize the compound in acidic buffers (pH <6) during preparation.
  • Validation : Use HPLC-MS to confirm active species and include vehicle controls with pH adjustments.
  • Dose-response : Validate activity in cellular models (e.g., Jurkat cells) with parallel cytotoxicity assays .

Q. What strategies resolve contradictions in this compound's suppression of IL-4 versus γ-IFN during T-cell cytokine profiling?

  • Single-cell RNA sequencing to identify differential signaling pathways.
  • Phospho-specific antibodies to map PKCθ activation states.
  • Time-course experiments to delineate temporal cytokine regulation .

Q. What orthogonal methods validate discordant results between transcriptional activation and protein translocation assays?

  • Fluorescence recovery after photobleaching (FRAP) for real-time translocation analysis.
  • Subcellular fractionation with Western blotting.
  • NF-κB activation analysis via phospho-IκBα Western blots .

Q. How should dose-response experiments with this compound in primary human T-cells be designed?

  • Concentration range : 1–100 µM (based on target engagement assays).
  • Pre-incubation : 1 hour prior to stimulation.
  • Controls : Include proliferation markers (e.g., CFSE) and PKCθ knockout models to distinguish inhibition from cytotoxicity .

Q. Methodological Considerations

Q. How to optimize this compound treatment duration for studying PKCθ-dependent signaling?

Conduct time-course experiments (0–24 hours post-stimulation) with:

  • Early-phase markers : Phosphorylation of PKCθ substrates (e.g., IκBα).
  • Late-phase markers : Surface antigen expression (CD69) .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?

  • Non-linear regression for IC50 calculations.
  • ANOVA with post-hoc tests for multi-group comparisons.
  • Error propagation analysis to account for pH-induced variability .

Q. Data Interpretation & Contradictions

Q. How to reconcile this compound's lack of cytotoxicity in yeast with reduced proliferation in human T-cells?

  • Hypothesis : Proliferation effects are secondary to T-cell activation suppression.
  • Testing : Compare proliferation in activated vs. resting T-cells and use metabolic assays (e.g., ATP quantification) .

Q. Why does this compound show differential inhibition across T-cell activation markers?

  • Mechanistic insight : CD69 upregulation may depend on PKCθ-independent pathways.
  • Experimental design : Combine this compound with pathway-specific inhibitors (e.g., NF-κB or MAPK blockers) .

Properties

IUPAC Name

2-[(dimethylamino)methyl]-2,3-dihydroinden-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14;/h3-6,10H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMDVFGTTVMMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC2=CC=CC=C2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16931-84-3
Record name 1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16931-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-one, 2,3-dihydro-2-((dimethylamino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26626
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26626
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Record name 1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3-dihydro-, hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687
2-(2-Fluorophenoxy)ethanesulfonic acid
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687
2-(2-Fluorophenoxy)ethanesulfonic acid
ter14687

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